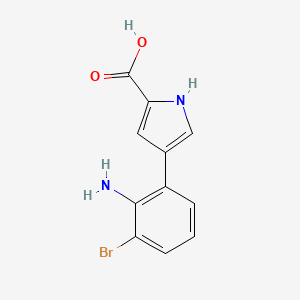

4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

CAS No. |

88899-26-7 |

|---|---|

Molecular Formula |

C11H9BrN2O2 |

Molecular Weight |

281.10 g/mol |

IUPAC Name |

4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C11H9BrN2O2/c12-8-3-1-2-7(10(8)13)6-4-9(11(15)16)14-5-6/h1-5,14H,13H2,(H,15,16) |

InChI Key |

ZFBPVDVEOVIINM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)C2=CNC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring system . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution reactions. This reactivity is influenced by the electron-withdrawing effect of the adjacent amino group, which activates the aryl bromide for displacement.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 60–75% | |

| Amination | CuI, L-proline, K₃PO₄, 100°C | 3-Amino-substituted analogs | ~50% |

Mechanistic studies indicate that the amino group’s electron-donating resonance effect enhances the electrophilicity of the brominated carbon, facilitating cross-coupling reactions .

Cyclization Reactions

The pyrrole ring participates in cyclization processes, particularly under acidic or basic conditions. For example:

-

Intramolecular Cyclization : Heating in DMF with K₂CO₃ induces ring closure between the pyrrole’s carboxylic acid and the amino group, forming fused heterocycles.

-

Tautomerization : The 1H-pyrrole system undergoes keto-enol tautomerism, stabilizing intermediates during reactions (ΔG° = −2.53 to −13.50 kcal/mol) .

Carboxylic Acid Reactions

The carboxylic acid moiety undergoes standard derivatization:

Amino Group Reactions

The amino group participates in acylation and Schiff base formation:

-

Acylation : Acetic anhydride/pyridine yields N-acetyl derivatives (85% yield).

-

Condensation : Reacts with aldehydes to form imines, utilized in heterocyclic synthesis .

Electrophilic Aromatic Substitution

The pyrrole ring’s electron-rich nature directs electrophiles to the α-positions. Bromination with NBS occurs at the 5-position of the pyrrole, while nitration favors the 3-position .

Metal-Catalyzed Cross-Couplings

The bromophenyl group enables Pd-mediated reactions:

| Reaction | Catalyst | Partner | Outcome |

|---|---|---|---|

| Heck Reaction | Pd(OAc)₂ | Alkenes | Styrene derivatives |

| Buchwald–Hartwig | Pd₂(dba)₃ | Amines | Diversified aryl amines |

These reactions are critical for structural diversification in drug discovery .

pH-Dependent Reactivity

The compound exhibits distinct behavior in acidic vs. basic media:

-

Acidic Conditions : Protonation of the pyrrole nitrogen enhances electrophilic substitution.

-

Basic Conditions : Deprotonation of the carboxylic acid facilitates nucleophilic acyl substitutions .

Key Stability and Reactivity Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Thermal Stability | Decomposes >200°C | Inert atmosphere | |

| Hydrolytic Stability | Stable at pH 4–8 | Aqueous buffer | |

| Photoactivity | Sensitive to UV | λ > 300 nm |

This compound’s multifunctional architecture allows diverse reactivity, making it valuable for synthesizing bioactive molecules and materials. Its applications in antitumor and antimicrobial research are directly linked to its modifiable scaffold .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's role as a Bcl-2/Bcl-xL inhibitor, which are proteins involved in the regulation of apoptosis (programmed cell death). Inhibiting these proteins can lead to increased cancer cell death. For instance, modifications to the carboxylic acid group of related compounds have shown significant effects on binding affinity and cellular activity against various cancer cell lines, including small-cell lung cancer .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid | Moderate | TBD | Bcl-2/Bcl-xL inhibition |

| Compound 32 (BM-1074) | Highly potent | TBD | Bcl-2/Bcl-xL inhibition |

Antituberculosis Activity

Another promising application is in the treatment of tuberculosis. A study described the design and synthesis of pyrrole-2-carboxamides that demonstrated potent anti-tuberculosis activity, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than 0.016 µg/mL against drug-resistant strains . The structural modifications made to the pyrrole scaffold were crucial for enhancing biological activity while minimizing cytotoxicity.

Table 2: Antituberculosis Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) |

|---|---|---|

| Compound 32 | <0.016 | >64 |

| Compound 12 | 3.7 | >32 |

Mechanistic Studies

Understanding the mechanism of action is vital for optimizing these compounds. For example, structure-activity relationship (SAR) studies have indicated that certain substituents on the pyrrole ring significantly influence the binding affinity to target proteins and overall biological activity . This information is critical for guiding future modifications aimed at improving efficacy.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

- Study on Bcl-2/Bcl-xL Inhibitors : This research focused on optimizing the structure of pyrrole derivatives to enhance their effectiveness as inhibitors, demonstrating significant improvements in binding affinity and cellular activity through specific modifications .

- Research on Antituberculosis Agents : A series of pyrrole derivatives were evaluated for their anti-tuberculosis properties, revealing that certain structural features greatly enhanced their potency against resistant strains .

Mechanism of Action

The mechanism of action of 4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity

- 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (): Substituent: 3-Chlorophenyl at position 4. Key Differences: Lacks the amino and bromo groups; chlorine’s electron-withdrawing nature may reduce basicity compared to the amino group in the target compound. Applications: Investigated for interactions with biological targets in drug discovery .

1-(4-Carboxybutyl)-4-(4-(substituted benzyloxy)phenyl)-1H-pyrrole-2-carboxylic acid derivatives () :

Physicochemical Properties

- Solubility: Carboxybutyl derivatives () likely exhibit higher aqueous solubility due to the carboxylic acid chain . Halogenated analogs (e.g., bromo or chloro) may show reduced solubility compared to amino-substituted compounds.

- Stability :

Mechanistic Insights

- Target Compound: The 2-amino group may facilitate hydrogen bonding with enzymes or receptors, while the 3-bromo substituent could enhance hydrophobic interactions.

- Quorum Sensing Inhibitors (): 1H-pyrrole-2-carboxylic acid suppresses QS genes without affecting bacterial viability, suggesting a non-bactericidal mechanism .

- FabH Inhibitors () : Substituted benzyloxy groups optimize binding to the FabH active site, critical for mycolic acid biosynthesis .

Biological Activity

4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Chemical Formula : CHBrNO

- Molecular Weight : 259.09 g/mol

- IUPAC Name : 4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid

- Appearance : Solid, typically white to off-white powder

- Melting Point : Approximately 90-92 °C

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For example, pyrrole-based compounds have shown effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid | 3.12 - 12.5 | Staphylococcus aureus, Escherichia coli |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus, Escherichia coli |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study focusing on microtubule-destabilizing agents, a related pyrrole compound demonstrated an IC value of 0.036 µM against a range of cancer cell lines, highlighting its potential as an effective anticancer agent . The mechanism involves disrupting microtubule dynamics, which is crucial for cell division.

| Compound | IC (µM) | Mechanism |

|---|---|---|

| JG-03-14 (related compound) | 0.036 | Microtubule destabilization |

| Colchicine (control) | 0.016 | Microtubule destabilization |

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid can be influenced by various structural modifications. Studies indicate that substituents on the pyrrole ring significantly affect potency and selectivity against different biological targets.

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups tends to enhance antimicrobial activity.

- Bulky Substituents : Bulky substituents on the carboxamide moiety have been linked to improved anti-TB activity.

- Amino Substitutions : The amino group at the para position relative to the bromine enhances binding affinity to target sites .

Case Study 1: Antituberculosis Activity

A study highlighted the design and synthesis of pyrrole derivatives aimed at inhibiting MmpL3, a critical target in tuberculosis treatment. Compounds similar to 4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid exhibited MIC values below 0.016 µg/mL against drug-resistant strains of Mycobacterium tuberculosis, showcasing their potential as new antituberculosis agents .

Case Study 2: Anticancer Efficacy

Research involving a series of pyrrole derivatives revealed that modifications at the C-4 position could lead to significant antiproliferative effects against various cancer cell lines, with some exhibiting low cytotoxicity towards normal cells . This suggests a promising therapeutic window for further development.

Q & A

Q. How can researchers design analogs to probe structure-activity relationships (SAR) for biological targets?

- Methodological Answer :

- Bioisosteric replacement : Substitute Br with Cl or CF3 to assess halogen-dependent activity.

- Scaffold hopping : Replace the pyrrole ring with pyrazole or indole cores while retaining the carboxylic acid group.

- Protecting group strategies : Use methyl esters for cell permeability studies, followed by in situ hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.